[(4-Bromo-2,6-difluorophenyl)methyl](methyl)aminehydrochloride
Description
The compound (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride (CAS: 1461655-72-0) is a halogenated arylalkylamine derivative. Its molecular formula is C₇H₇BrClF₂N, with a molecular weight of 258.49 g/mol . Structurally, it features a phenyl ring substituted with bromine at the para position (C-4) and fluorine atoms at the ortho positions (C-2 and C-6). The methyl group attached to the amine nitrogen distinguishes it from primary amine analogs (e.g., methanamine derivatives).
Properties
Molecular Formula |
C8H9BrClF2N |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H |
InChI Key |
XVJYIFTWGGFEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1F)Br)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One common synthetic route involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is a key step in the synthesis of this compound.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents (e.g., boronic acids or boronate esters), and halides are commonly used.
Major Products: The major products depend on the specific coupling partners and reaction conditions.
Scientific Research Applications
Chemistry: (4-Bromo-2,6-difluorophenyl)methylaminehydrochloride serves as a versatile building block in organic synthesis.
Biology and Medicine: It may find applications in drug discovery, as well as in the development of bioactive molecules.
Industry: Its use extends to materials science and fine chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example, in drug development, it could target specific receptors or enzymes.
- Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Positional Isomers of Halogenated Methanamine Hydrochlorides
Several analogs differ in the substitution pattern of halogens on the phenyl ring.
Key Observations :
Substituted Benzeneethanamine Derivatives
The compound 25B-NBF (hydrochloride) (CAS: 1158235-65-4) represents a structurally distinct class with a phenethylamine backbone and methoxy substitutions:
| Property | 25B-NBF (Hydrochloride) | Target Compound |
|---|---|---|
| Molecular Formula | C₁₇H₂₀BrClFNO₂ | C₇H₇BrClF₂N |
| Molecular Weight | 404.70 g/mol | 258.49 g/mol |
| Substituents | Br (C-4), OCH₃ (C-2,5), F (benzyl) | Br (C-4), F (C-2,6), CH₃ (amine) |
| Bioactivity | Serotonergic receptor affinity | Not reported |
Key Observations :
- 25B-NBF’s extended phenethylamine structure and methoxy groups enhance its interaction with serotonin receptors (e.g., 5-HT₂A), a trait common in hallucinogenic NBOMe compounds .
- The target compound lacks methoxy groups, suggesting divergent pharmacological profiles. Its methylamine group may reduce blood-brain barrier permeability compared to phenethylamines .
Halogen and Amine Substitution Trends
- Bromine vs. Iodine : Bromine (present in the target compound) offers lower molecular weight and cost compared to iodine-substituted analogs (e.g., 25I-NBOMe). However, iodine’s larger atomic radius may enhance receptor binding affinity .
- Primary vs.
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : Symmetrical halogenation (2,6-difluoro) in the target compound may optimize stability for pharmaceutical applications, but empirical data on receptor binding or toxicity are lacking.
- Synthetic Utility : The compound’s high purity (95%) and commercial availability (e.g., Combi-Blocks) make it a candidate for derivatization in medicinal chemistry .
Biological Activity
(4-Bromo-2,6-difluorophenyl)methylamine hydrochloride is a synthetic organic compound with the molecular formula C₈H₉BrClF₂N. Its unique structure, characterized by a phenyl ring substituted with bromine and fluorine atoms, positions it as a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its interactions with biological targets, potential therapeutic applications, and relevant research findings.
The compound's structure includes:
- Bromine and Fluorine Substituents : These halogens enhance lipophilicity and metabolic stability.
- Methylamine Group : This functional group can influence the compound's reactivity and interaction with biological systems.
(4-Bromo-2,6-difluorophenyl)methylamine hydrochloride may interact with specific biological targets such as enzymes and receptors. The presence of halogens is known to affect binding affinity and specificity, potentially leading to modulation of various biological pathways. Preliminary studies suggest that the compound may exhibit selective interactions with neurotransmitter receptors, which could inform its use in treating neurological disorders .
Pharmacological Effects
Research indicates that (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride may have the following pharmacological effects:
- Anticancer Activity : Analogous compounds have demonstrated activity against various cancer cell lines.
- Neurological Effects : The compound's structural similarity to psychoactive substances suggests potential applications in neuropharmacology.
Binding Affinity Studies
Studies focusing on the binding affinity of (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride reveal:
- Selective Binding : It may selectively bind to certain receptors or enzymes, indicating potential for drug development.
- Interaction Profiles : Interaction studies have shown promising results in modulating neurotransmitter systems .
Case Studies
Several case studies provide insight into the biological activity of similar compounds:
- Study on Structural Analogues : Research on structurally related compounds has shown that halogenated phenylmethanamines can inhibit specific enzymes involved in cancer progression.
- Neurotransmitter Modulation : A study demonstrated that compounds with similar structures could enhance or inhibit neurotransmitter receptor activity, suggesting a pathway for therapeutic intervention in neurological disorders .
Comparative Analysis
The following table summarizes key features of (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride in comparison to similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride | N/A | Bromine and fluorine substituents; potential anticancer activity |
| (3-Chloro-4-fluorophenyl)methylamine hydrochloride | 14038090 | Chloro and fluorine substituents; known enzyme inhibitors |
| [(4-Bromo-2-fluorophenyl)methoxy(methyl)amine hydrochloride | 2833040-80-3 | Contains bromine; potential for receptor modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride, and how is the product characterized?
- Synthesis : The compound is typically synthesized via reductive amination. For example, 4-bromo-2,6-difluorobenzaldehyde can react with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBHCN) under controlled pH (~6–7) and temperature (25–40°C). The hydrochloride salt is formed by treating the free base with HCl in anhydrous conditions .
- Characterization : Analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm amine protonation, methyl group integration (~δ 2.3–2.7 ppm for –CH), and aromatic signals (δ 6.8–7.5 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at 280.5 g/mol) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
- Molecular Weight : 280.5 g/mol (calculated from CHBrFN·HCl) .
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Adjust pH with dilute HCl to enhance aqueous solubility .
- Stability : Stable at −20°C under inert gas (N or Ar) but prone to decomposition at >40°C or under prolonged light exposure. Store desiccated .
Q. How does the halogen substitution pattern (Br, F) influence its reactivity in downstream reactions?
- Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
- Fluorine : Enhances metabolic stability and influences electronic effects (e.g., para-F directs electrophilic substitution) .
- Methodological Note : Use Pd catalysts (e.g., Pd(PPh)) for bromine substitution; monitor reaction progress via TLC .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity for scaled-up production?
- Parameters :
- Temperature : Lower reaction temperatures (e.g., 0–10°C) reduce side reactions during reductive amination .
- Catalyst : Replace NaBHCN with polymer-supported borohydrides for easier purification .
- Workup : Use ion-exchange chromatography to isolate the hydrochloride salt with minimal impurities .
- Validation : Compare yields across batches via LC-MS and elemental analysis .
Q. How can conflicting spectral data (e.g., NMR shifts, MS fragmentation) be resolved during structural elucidation?
- Contradiction Analysis :
- Dynamic Proton Exchange : Amine protons may broaden or split in H NMR; use DO exchange or low-temperature NMR (−40°C) to stabilize signals .
- Isotopic Peaks : Bromine (Br/Br) causes isotopic splitting in MS; apply deconvolution algorithms .
Q. What structure-activity relationships (SARs) are observed when modifying the phenyl ring substituents?
- Halogen Effects :
- Bromine : Replacing Br with Cl reduces steric bulk but may lower binding affinity to hydrophobic enzyme pockets .
- Fluorine : Ortho-F substitution increases electron-withdrawing effects, enhancing hydrogen-bonding interactions with targets like kinases .
- Methodology : Synthesize analogs (e.g., 2,6-dichloro or 2,6-diiodo derivatives) and test inhibitory activity in enzyme assays (IC comparisons) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- In Silico Tools :
- Docking Studies : Use AutoDock Vina to predict binding modes to targets like monoamine oxidases .
- ADMET Prediction : SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
- Validation : Compare predicted vs. experimental solubility and metabolic stability in hepatocyte assays .
Q. What strategies are effective in identifying biological targets for this compound in phenotypic screens?
- Approaches :
- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
- Hit Validation : CRISPR knockout of candidate targets (e.g., kinases) to confirm loss of compound activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
